Ac-PLVE-FMK -

Ac-PLVE-FMK

Catalog Number: EVT-10989697
CAS Number:
Molecular Formula: C25H41FN4O7
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Ac-PLVE-FMK typically involves several key steps:

  1. Preparation of Amino Acids: The starting materials are protected amino acids that are modified to incorporate the fluoromethyl ketone functionality.
  2. Solid Phase Peptide Synthesis: This method is commonly employed to assemble the peptide chain. The process includes coupling protected amino acids sequentially on a solid support.
  3. Deprotection and Cleavage: After the peptide chain is assembled, protective groups are removed, and the peptide is cleaved from the solid support.
  4. Fluoromethyl Ketone Incorporation: The final step involves converting a terminal group into a fluoromethyl ketone, which is crucial for its inhibitory activity against cysteine proteases .

Technical details regarding reagents and conditions used during synthesis can vary but typically include solvents like ethanol and acetic acid under reflux conditions to facilitate the reaction .

Molecular Structure Analysis

Ac-PLVE-FMK has a distinct molecular structure characterized by its sequence of amino acids and the incorporation of a fluoromethyl ketone group. The structure can be represented as follows:

  • Amino Acid Sequence: Acetyl-Proline-Leucine-Valine-Glutamic Acid (methyl ester).
  • Functional Group: The fluoromethyl ketone group at the C-terminal enhances its reactivity towards nucleophilic targets.

The molecular weight and specific structural data can be derived from its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, oxygen, and fluorine. This structural configuration allows Ac-PLVE-FMK to interact specifically with enzyme active sites, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Ac-PLVE-FMK primarily functions through irreversible inhibition of cysteine proteases by forming covalent bonds with the enzyme's active site. The chemical reaction can be summarized as follows:

  1. Nucleophilic Attack: The thiol group of the cysteine residue in the active site attacks the carbonyl carbon of the fluoromethyl ketone.
  2. Formation of Thioether Adduct: This reaction results in the formation of a stable thioether adduct, effectively blocking substrate access and inhibiting enzyme activity.

The kinetics of this reaction suggest that Ac-PLVE-FMK acts as a slow-binding reversible competitive inhibitor initially but ultimately leads to irreversible inhibition due to covalent bond formation .

Mechanism of Action

The mechanism of action for Ac-PLVE-FMK involves several steps:

  1. Binding: The compound binds to the active site of cysteine proteases.
  2. Covalent Modification: Following initial binding, the fluoromethyl ketone undergoes nucleophilic attack by the enzyme's active site cysteine, resulting in covalent modification.
  3. Inhibition: This modification prevents substrate binding and subsequent catalysis, effectively inhibiting protease activity.

Data from kinetic studies indicate that Ac-PLVE-FMK exhibits a high affinity for target enzymes, making it a potent inhibitor in cellular assays .

Physical and Chemical Properties Analysis

Ac-PLVE-FMK exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Analyses such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to confirm purity and structural integrity during synthesis .

Applications

Ac-PLVE-FMK has significant scientific applications, particularly in biomedical research:

  1. Cancer Research: It is utilized to study the role of cysteine proteases in tumor progression and metastasis.
  2. Protease Inhibition Studies: Researchers employ this compound to investigate protease function and inhibition mechanisms.
  3. Drug Development: As a lead compound, Ac-PLVE-FMK serves as a basis for developing more potent inhibitors targeting various diseases linked with dysregulated protease activity.
Introduction to Cysteine Cathepsin Inhibition Strategies

Cysteine Cathepsins in Pathological Processes

Cysteine cathepsins constitute a family of lysosomal proteases belonging to the papain-like (clan CA) enzyme superfamily. Eleven human cysteine cathepsins (B, C, F, H, K, L, O, S, V, W, and X) exhibit diverse proteolytic functions, ranging from endopeptidase to exopeptidase activities. Under physiological conditions, they maintain cellular homeostasis through protein turnover, antigen presentation, and hormone processing [7] [9]. Pathological overexpression and mislocalization of these enzymes, however, contribute significantly to disease progression. In cancer, cysteine cathepsins facilitate tumor invasion and metastasis through extracellular matrix (ECM) degradation. Cathepsin B and cathepsin L specifically hydrolyze collagen IV, laminin, and elastin, dismantling basement membrane barriers and enabling cancer cell dissemination [3] [7]. Elevated cathepsin levels correlate with poor prognosis in multiple malignancies, including renal, ovarian, and breast carcinomas [1] [5].

Beyond oncology, cysteine cathepsins participate in inflammatory and autoimmune disorders. Cathepsin S processes the invariant chain of major histocompatibility complex class II molecules, amplifying autoimmune responses in conditions like systemic lupus erythematosus and rheumatoid arthritis [9]. Cathepsin C activates neutrophil serine proteases (e.g., elastase), propagating tissue damage in chronic obstructive pulmonary disease and bronchiectasis [9]. Nuclear translocation of cathepsins L and F has been documented in colorectal cancer cells, where they accelerate cell cycle progression and disrupt epigenetic regulation through histone cleavage [3] [7].

Table 1: Pathological Roles of Key Cysteine Cathepsins

CathepsinPrimary ActivityAssociated PathologiesSubstrates/Mechanisms
BEndo-/exopeptidaseTumor invasion, arthritisCollagen IV, laminin
LEndopeptidaseMetastasis, chemoresistanceElastin, histones
SEndopeptidaseAutoimmunity (SLE, RA), psoriasisInvariant chain (MHC-II processing)
CAminopeptidaseNeutrophil-mediated inflammation (COPD, COVID-19)Activation of neutrophil serine proteases
KEndopeptidaseBone metastasis, osteoporosisCollagen I, osteonectin

Peptidyl Fluoromethyl Ketones as Targeted Covalent Inhibitors

Peptidyl fluoromethyl ketones (PFMKs) represent a class of mechanism-based inhibitors exploiting the nucleophilic active sites of cysteine proteases. These compounds feature a peptidyl recognition sequence coupled to an electrophilic fluoromethyl ketone (-CH₂F) warhead. Upon binding to the enzyme’s active site, the thiolate group of the catalytic cysteine residue nucleophilically attacks the carbonyl carbon of the ketone moiety. In mono-fluoromethyl ketones (m-FMKs), this triggers a two-step inhibition mechanism: initial formation of a thiohemiketal intermediate, followed by fluoride displacement and irreversible formation of a stable thioether adduct [2].

The specificity of PFMKs derives from their peptidyl backbone, which mimics the natural substrate of target proteases. Residues at the P1 position (adjacent to the warhead) critically determine selectivity; arginine or phenylalanine at P1 enhances binding to cathepsin B or cathepsin L, respectively [2]. Unlike chloromethyl ketones, m-FMKs exhibit reduced off-target alkylation due to the stability of the C-F bond. They also show minimal reactivity with non-proteolytic nucleophiles like glutathione, lowering cytotoxicity risks [2]. However, metabolic conversion of m-FMKs to fluoroacetate poses potential toxicity concerns in vivo, prompting research into di- or tri-fluorinated analogs that form reversible adducts [2].

Table 2: Biochemical Properties of Fluoromethyl Ketone Warheads

Warhead TypeInhibition MechanismReversibilitySelectivity Concerns
Mono-fluoromethyl (-CH₂F)Irreversible thioether adductIrreversibleLow reactivity with serine proteases
Di-fluoromethyl (-CHF₂)Reversible hemithioketalReversibleHydration to gem-diols
Tri-fluoromethyl (-CF₃)Transition-state analogReversibleBroader protease inhibition

Rationale for Ac-PLVE-FMK Development

Ac-PLVE-FMK (N-acetyl-Pro-Leu-Val-Glu(OMe)-fluoromethyl ketone) emerged from structure-activity relationship (SAR) studies optimizing tetrapeptidyl m-FMK inhibitors. Earlier dipeptide analogs like Z-Phe-Ala-CH₂F exhibited potent cathepsin B inhibition (k₂ₙd = 16,200 M⁻¹s⁻¹) but limited selectivity against cathepsin L and poor cellular permeability [2]. The tetrapeptide scaffold of Ac-PLVE-FMK addresses these limitations through strategic design elements:

  • Extended Peptide Backbone: The Pro-Leu-Val-Glu sequence targets both S2 and S3 subsites of cathepsin B and cathepsin L. The P2 leucine residue enhances affinity for cathepsin B’s hydrophobic pocket, while the P3 valine improves selectivity over non-cathepsin proteases [1] [5].
  • C-Terminal Esterification: Methyl ester modification of the glutamic acid side chain (Glu(OMe)) masks the carboxylic acid group, enhancing membrane permeability while maintaining electrostatic interactions upon intracellular hydrolysis [5].
  • N-Terminal Capping: Acetylation prevents nonspecific degradation by aminopeptidases and reduces peptide bond flexibility, stabilizing the bioactive conformation [1].

Biochemical profiling confirms Ac-PLVE-FMK as a dual inhibitor of cathepsin B and cathepsin L, with sub-micromolar activity against recombinant human enzymes. Cellular studies in renal carcinoma models (769-P and A498 cell lines) demonstrate efficient intracellular uptake and suppression of cathepsin-mediated substrate cleavage (e.g., Ac-PLVQ-AMC) at 2 μM concentrations [1] [5]. Unlike shorter analogs, Ac-PLVE-FMK does not compromise cell viability (up to 250 μM) but significantly impedes metastasis-associated phenotypes—migration, adhesion, and colony formation—by blocking ECM degradation and pro-invasive signaling cascades [1] [5]. These attributes position it as a valuable mechanistic probe for dissecting cathepsin-driven pathology in cancer.

Properties

Product Name

Ac-PLVE-FMK

IUPAC Name

methyl (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-6-fluoro-5-oxohexanoate

Molecular Formula

C25H41FN4O7

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C25H41FN4O7/c1-14(2)12-18(28-24(35)19-8-7-11-30(19)16(5)31)23(34)29-22(15(3)4)25(36)27-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,36)(H,28,35)(H,29,34)/t17-,18-,19-,22-/m0/s1

InChI Key

IFDBYWWLFGYDSR-OZIGNCPNSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C1CCCN1C(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@@H]1CCCN1C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.